molecular formula C15H22N2O B7580444 1-[(3,4-Dimethylphenyl)methyl]piperidine-3-carboxamide

1-[(3,4-Dimethylphenyl)methyl]piperidine-3-carboxamide

Cat. No. B7580444
M. Wt: 246.35 g/mol
InChI Key: XDCYGIUKVHQCOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3,4-Dimethylphenyl)methyl]piperidine-3-carboxamide, also known as DMCPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

1-[(3,4-Dimethylphenyl)methyl]piperidine-3-carboxamide acts as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory formation. By blocking the NMDA receptor, 1-[(3,4-Dimethylphenyl)methyl]piperidine-3-carboxamide can reduce the excitotoxicity and oxidative stress associated with neurological disorders.
Biochemical and Physiological Effects:
1-[(3,4-Dimethylphenyl)methyl]piperidine-3-carboxamide has been shown to have a variety of biochemical and physiological effects, including reducing inflammation and oxidative stress, improving cognitive function, and inducing apoptosis in cancer cells. 1-[(3,4-Dimethylphenyl)methyl]piperidine-3-carboxamide has also been shown to have neuroprotective effects, protecting neurons from damage caused by ischemia and oxidative stress.

Advantages and Limitations for Lab Experiments

1-[(3,4-Dimethylphenyl)methyl]piperidine-3-carboxamide has several advantages for use in lab experiments, including its high potency and selectivity for the NMDA receptor. However, its limited solubility in water can make it difficult to work with in some experiments. 1-[(3,4-Dimethylphenyl)methyl]piperidine-3-carboxamide also has a short half-life, which can make it challenging to study its long-term effects.

Future Directions

There are several future directions for research on 1-[(3,4-Dimethylphenyl)methyl]piperidine-3-carboxamide. One area of interest is the development of more potent and selective NMDA receptor antagonists that can be used in the treatment of neurological disorders. Another area of research is the investigation of the potential use of 1-[(3,4-Dimethylphenyl)methyl]piperidine-3-carboxamide in combination with other drugs for the treatment of cancer. Additionally, further studies are needed to fully understand the long-term effects of 1-[(3,4-Dimethylphenyl)methyl]piperidine-3-carboxamide and its potential for clinical use in humans.
Conclusion:
1-[(3,4-Dimethylphenyl)methyl]piperidine-3-carboxamide is a promising chemical compound that has shown potential for use in various fields, including neuroscience, pharmacology, and medicinal chemistry. Its ability to act as an antagonist of the NMDA receptor and its various biochemical and physiological effects make it a valuable tool for research. Further studies are needed to fully understand its potential for clinical use and to develop more potent and selective NMDA receptor antagonists.

Synthesis Methods

1-[(3,4-Dimethylphenyl)methyl]piperidine-3-carboxamide can be synthesized through a multi-step process involving the reaction of piperidine with 3,4-dimethylbenzyl chloride, followed by carboxylation. The final product is obtained through crystallization and purification.

Scientific Research Applications

1-[(3,4-Dimethylphenyl)methyl]piperidine-3-carboxamide has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to exhibit anti-inflammatory, analgesic, and anti-tumor properties. 1-[(3,4-Dimethylphenyl)methyl]piperidine-3-carboxamide has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy.

properties

IUPAC Name

1-[(3,4-dimethylphenyl)methyl]piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-11-5-6-13(8-12(11)2)9-17-7-3-4-14(10-17)15(16)18/h5-6,8,14H,3-4,7,9-10H2,1-2H3,(H2,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDCYGIUKVHQCOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CN2CCCC(C2)C(=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3,4-Dimethylphenyl)methyl]piperidine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.